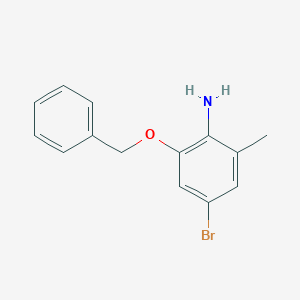
2-(Benzyloxy)-4-bromo-6-methylaniline
描述
2-(Benzyloxy)-4-bromo-6-methylaniline is an organic compound with the molecular formula C14H14BrNO It is a derivative of phenylamine, featuring a benzyloxy group at the second position, a bromine atom at the fourth position, and a methyl group at the sixth position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-bromo-6-methylaniline typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 2-benzyloxy-6-methylphenylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Protection and Deprotection: The amino group may be protected using a suitable protecting group to prevent unwanted reactions during the bromination step. After bromination, the protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
2-(Benzyloxy)-4-bromo-6-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenylamines with different aryl or vinyl groups.
科学研究应用
2-(Benzyloxy)-4-bromo-6-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Benzyloxy)-4-bromo-6-methylaniline involves its interaction with specific molecular targets. The benzyloxy group and bromine atom play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Benzyloxy-4-chloro-6-methylphenylamine: Similar structure but with a chlorine atom instead of bromine.
2-Benzyloxy-4-fluoro-6-methylphenylamine: Similar structure but with a fluorine atom instead of bromine.
2-Benzyloxy-4-iodo-6-methylphenylamine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(Benzyloxy)-4-bromo-6-methylaniline is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it suitable for specific applications where other halogenated compounds may not be as effective.
属性
分子式 |
C14H14BrNO |
|---|---|
分子量 |
292.17 g/mol |
IUPAC 名称 |
4-bromo-2-methyl-6-phenylmethoxyaniline |
InChI |
InChI=1S/C14H14BrNO/c1-10-7-12(15)8-13(14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9,16H2,1H3 |
InChI 键 |
KGZFHXMRKIQITQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1N)OCC2=CC=CC=C2)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
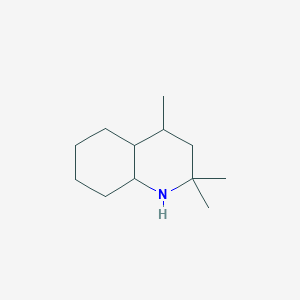
![1-Bromo-3-[(methoxymethoxy)methyl]benzene](/img/structure/B8666811.png)
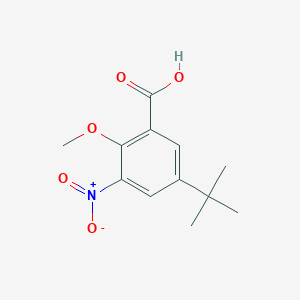
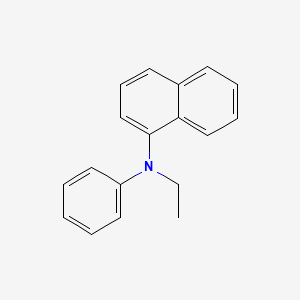
![4-[2-(5-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B8666835.png)
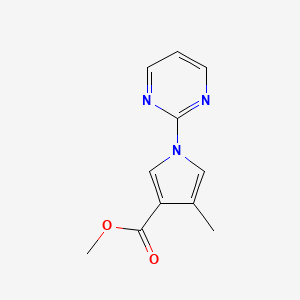
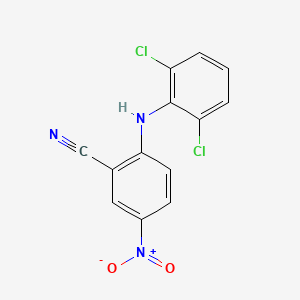
![2-chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B8666860.png)
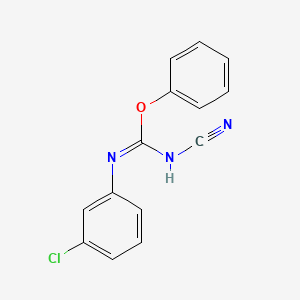
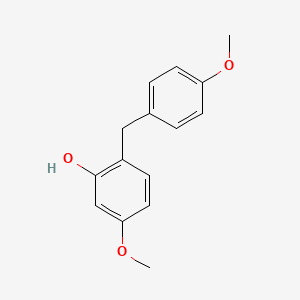
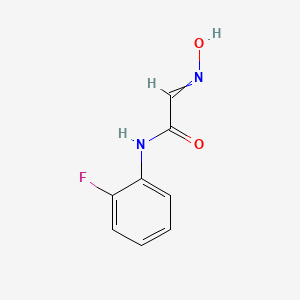
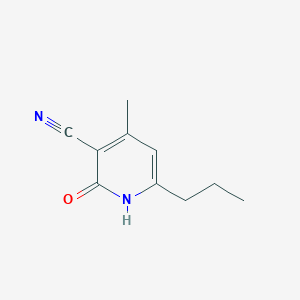
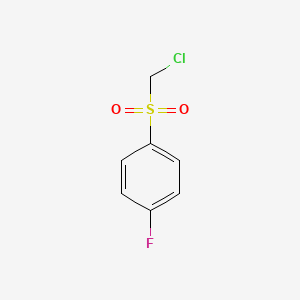
![1H-Pyrrole-2,5-dione, 1-[3-(tributylstannyl)phenyl]-](/img/structure/B8666905.png)
